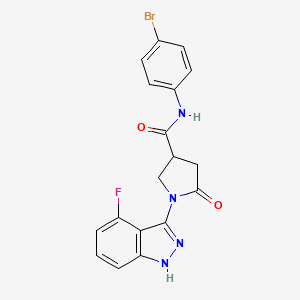

N-(4-bromophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Bromphenyl)-1-(4-Fluor-1H-indazol-3-yl)-5-oxopyrrolidin-3-carboxamid ist eine synthetische organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre komplexe Molekülstruktur aus, die eine Bromphenylgruppe, eine Fluor-Indazol-Einheit und einen Pyrrolidin-Carboxamid-Kern umfasst. Die einzigartige Anordnung dieser funktionellen Gruppen verleiht der Verbindung spezifische chemische und biologische Eigenschaften.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Bromphenyl)-1-(4-Fluor-1H-indazol-3-yl)-5-oxopyrrolidin-3-carboxamid erfolgt in der Regel in mehreren Schritten. Ein gängiger Syntheseweg beinhaltet:

Bildung des Indazol-Kerns: Der Indazol-Kern kann durch Cyclisierung geeigneter Hydrazinderivate mit ortho-substituierten aromatischen Aldehyden oder Ketonen synthetisiert werden.

Einführung der Fluor-Gruppe: Die Fluor-Gruppe wird durch elektrophile Fluorierung unter Verwendung von Reagenzien wie Selectfluor eingeführt.

Synthese des Pyrrolidin-Kerns: Der Pyrrolidin-Ring wird durch eine Cyclisierungsreaktion gebildet, an der ein geeignetes Amin und eine Carbonylverbindung beteiligt sind.

Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung der Bromphenylgruppe mit den Indazol- und Pyrrolidin-Kernen unter Verwendung palladiumkatalysierter Kreuzkupplungsreaktionen wie Suzuki- oder Heck-Reaktionen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Dazu gehören der Einsatz von Hochdurchsatz-Screenings für Reaktionsbedingungen, kontinuierliche Flusschemie für die großtechnische Synthese und Reinigungsmethoden wie Umkristallisation und Chromatographie.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(4-Bromphenyl)-1-(4-Fluor-1H-indazol-3-yl)-5-oxopyrrolidin-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Bromphenylgruppe kann an nucleophilen Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen teilnehmen.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Nucleophile in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung substituierter Phenylderivate.

Wissenschaftliche Forschungsanwendungen

N-(4-Bromphenyl)-1-(4-Fluor-1H-indazol-3-yl)-5-oxopyrrolidin-3-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, darunter Antikrebs- und Entzündungshemmende Aktivitäten.

Industrie: In der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Bromphenyl)-1-(4-Fluor-1H-indazol-3-yl)-5-oxopyrrolidin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch nachgeschaltete Signalwege ausgelöst werden. So kann es beispielsweise die Aktivität bestimmter Kinasen hemmen, was zur Unterdrückung der Zellproliferation in Krebszellen führt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

Synthesis of the Pyrrolidine Core: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Coupling Reactions: The final step involves coupling the bromophenyl group with the indazole and pyrrolidine cores using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

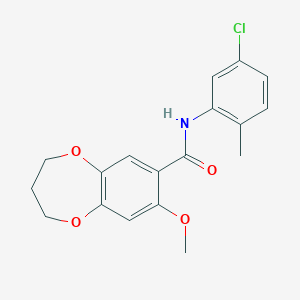

- N-(4-Chlorphenyl)-1-(4-Fluor-1H-indazol-3-yl)-5-oxopyrrolidin-3-carboxamid

- N-(4-Methylphenyl)-1-(4-Fluor-1H-indazol-3-yl)-5-oxopyrrolidin-3-carboxamid

Einzigartigkeit

N-(4-Bromphenyl)-1-(4-Fluor-1H-indazol-3-yl)-5-oxopyrrolidin-3-carboxamid ist aufgrund des Vorhandenseins der Bromphenylgruppe einzigartig, die unterschiedliche elektronische und sterische Eigenschaften verleiht. Diese Einzigartigkeit kann seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen und es zu einer wertvollen Verbindung für Forschung und Entwicklung machen.

Eigenschaften

Molekularformel |

C18H14BrFN4O2 |

|---|---|

Molekulargewicht |

417.2 g/mol |

IUPAC-Name |

N-(4-bromophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H14BrFN4O2/c19-11-4-6-12(7-5-11)21-18(26)10-8-15(25)24(9-10)17-16-13(20)2-1-3-14(16)22-23-17/h1-7,10H,8-9H2,(H,21,26)(H,22,23) |

InChI-Schlüssel |

BWBDAGUDSSJRJJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(2-methylpropanoyl)amino]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B11225985.png)

![N-[4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B11225994.png)

![2-({4-ethyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11225999.png)

![4-[5-(4'-Pentylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11226001.png)

![N-[2-(Sec-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226006.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B11226010.png)

![4-methoxy-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11226012.png)

![1-(4-chlorophenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11226014.png)

![8-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-oxo-N-(oxolan-2-ylmethyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11226020.png)

![2-[7-methyl-2,4-dioxo-1-phenyl-5-(piperidin-1-ylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B11226021.png)

![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11226022.png)

![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B11226034.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11226041.png)